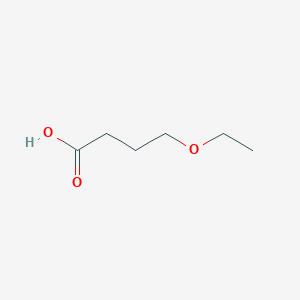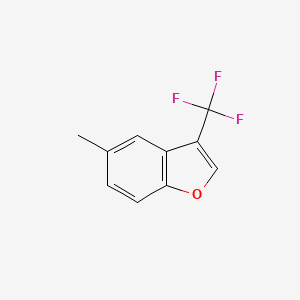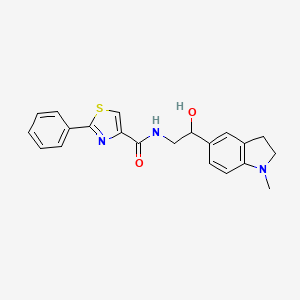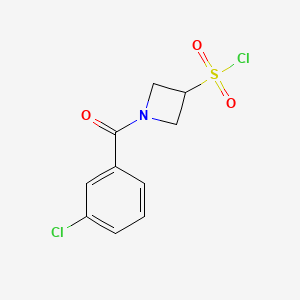![molecular formula C12H17FN2O B2671807 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine CAS No. 2198300-49-9](/img/structure/B2671807.png)
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine” is a complex organic molecule that contains a fluoropyridine moiety . Fluoropyridines are a class of compounds that have been of interest in medicinal chemistry due to their wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, fluoropyridines are generally synthesized using various methods such as the Umemoto reaction and Balts-Schiemann reaction .Scientific Research Applications
Role in Orexin Receptor Mechanisms and Eating Disorders Research on selective orexin receptor antagonists, including compounds structurally similar to 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine, has shown significant implications in the modulation of feeding, arousal, stress, and drug abuse. In a study exploring the effects of various orexin receptor antagonists in a binge eating model in female rats, it was demonstrated that specific antagonism at the orexin-1 receptor could represent a novel pharmacological approach to treating binge eating and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).
Antibacterial Applications The synthesis and antibacterial activity of pyridonecarboxylic acids, which are structurally related to 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine, have been investigated, revealing that certain compounds exhibited higher activity than enoxacin, a known antibacterial agent. This indicates potential applications in developing new antibacterial agents (Egawa et al., 1984).
Herbicide Development In agricultural research, the synthesis of novel fluoropicolinate herbicides through the cascade cyclization of fluoroalkyl alkynylimines, including structures related to 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine, has been reported. This method has facilitated the development of new herbicides targeting previously inaccessible structures, showcasing the potential of such compounds in improving agricultural practices (Johnson et al., 2015).
Chemoselective Amination and Synthetic Chemistry Research into the chemoselective amination of halogenated pyridines, closely related to the chemical structure of 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine, has highlighted the versatility of these compounds in synthetic chemistry. Such studies demonstrate the ability to selectively target different halogen substituents, offering valuable insights into the synthesis of complex organic molecules (Stroup et al., 2007).
Future Directions
properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-15(2)10-4-3-5-11(10)16-12-7-6-9(13)8-14-12/h6-8,10-11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPBLCRABDHTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1OC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2671729.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2671730.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2671734.png)

![4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B2671736.png)



![ethyl 2-[8-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2671741.png)

